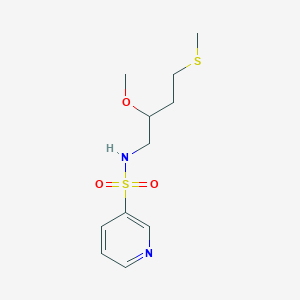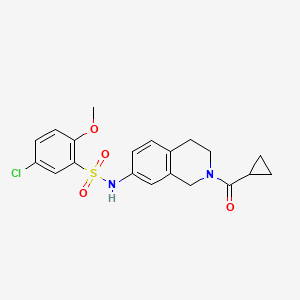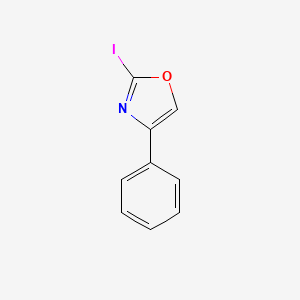![molecular formula C14H13F3N2O5S2 B2820346 [2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate CAS No. 338794-49-3](/img/structure/B2820346.png)
[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a carbamoyl group, a thiophenyl group, and a trifluoromethoxy group attached to a phenyl ring. These groups could potentially give the compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on its functional groups. The presence of the carbamoyl group, thiophenyl group, and trifluoromethoxy group could potentially affect the compound’s reactivity and stability .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the carbamoyl group can participate in hydrolysis reactions, and the thiophenyl group can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could potentially increase the compound’s stability and make it more resistant to metabolism if it were used as a drug .科学的研究の応用
Environmental and Biochemical Impact of Related Compounds
Compounds with structural or functional similarities to [2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate often play significant roles in environmental science and biochemical research. For example, triclosan, a synthetic antibacterial agent, showcases the environmental persistence and potential toxicity of certain organohalogen compounds, shedding light on the environmental fate and bioaccumulation concerns associated with similar chemical structures (Bedoux et al., 2012).
Antioxidant Properties of Phenolic Compounds
Phenolic compounds, including natural polyphenols like thymol, have been extensively studied for their antioxidant, anti-inflammatory, and antimicrobial properties. These studies contribute to our understanding of how synthetic phenolic compounds might be used to harness these beneficial effects. Thymol, for instance, is a phenolic compound known for its potent antioxidant and antimicrobial activities, which could parallel the potential applications of synthetic phenolic sulfamates in biomedical research (Nagoor Meeran et al., 2017).
Research on Synthetic Phenolic Antioxidants
The environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) provide a framework for understanding the ecological and health impacts of a wide range of synthetic compounds, including potential research applications and safety considerations of compounds like this compound. Studies on SPAs such as BHT (butylated hydroxytoluene) and DBP (dibutyl phthalate) highlight the importance of assessing the environmental fate and potential health risks associated with the use of synthetic antioxidants in various industrial and consumer products (Liu & Mabury, 2020).
作用機序
The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O5S2/c1-19(2)26(21,22)24-11-7-8-25-12(11)13(20)18-9-3-5-10(6-4-9)23-14(15,16)17/h3-8H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDJRIIDIRPGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2820264.png)

![3,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2820268.png)
![1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2820270.png)




![9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2820280.png)
![4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2820281.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2820285.png)

